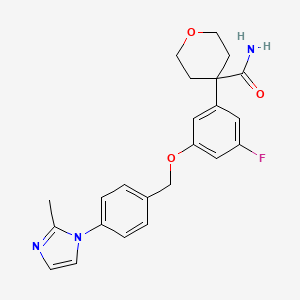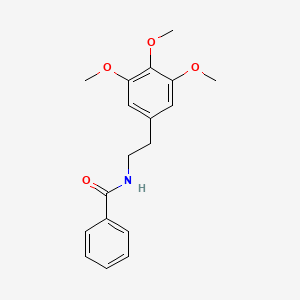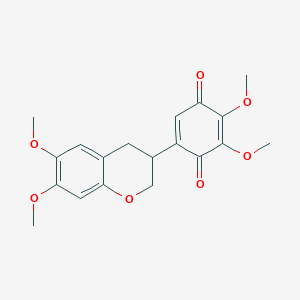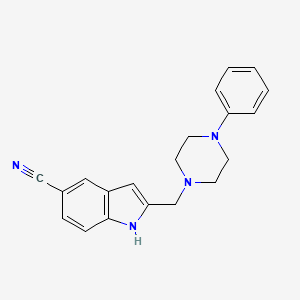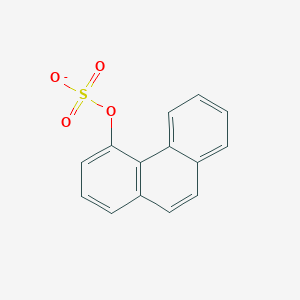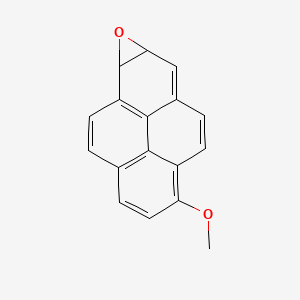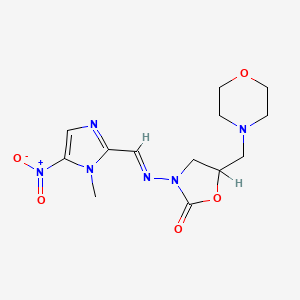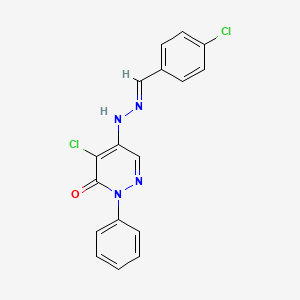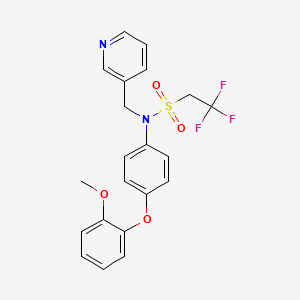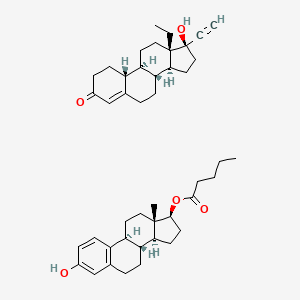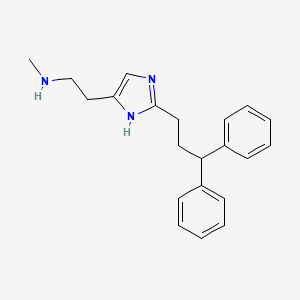
Methylhistaprodifen
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methylhistaprodifen is a potent histamine H1-receptor agonist. It is a derivative of histaprodifen, with a methyl group added to its structure. This compound has shown significant pharmacological activity, particularly in the cardiovascular system, where it acts as a vasodepressor.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methylhistaprodifen involves several steps:
Starting Material: The process begins with 3,3-diphenylpropionic acid.
Formation of Acid Chloride: The acid is treated with thionyl chloride to form the corresponding acid chloride.
Amide Formation: The acid chloride is then converted to an amide using liquid ammonia.
Dehydration: The amide is dehydrated using phosphorus pentoxide to form diphenylpropionitrile.
Iminoester Formation: The nitrile is treated with thionyl chloride in methanol to form an iminoester.
Condensation: The iminoester is condensed with 2-oxobutan-1,4-diol in liquid ammonia to form an imidazole derivative.
Chlorination: The imidazole derivative is treated with thionyl chloride to form a chloride.
Final Reaction: The chloride is reacted with methylamine in the presence of potassium carbonate and a catalytic amount of potassium iodide to yield this compound.
Chemical Reactions Analysis
Types of Reactions
Methylhistaprodifen undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidation products.
Reduction: It can be reduced to form reduced derivatives.
Substitution: It undergoes substitution reactions, particularly nucleophilic substitutions, due to the presence of reactive sites in its structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic reagents like sodium methoxide and potassium hydroxide are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound.
Scientific Research Applications
Methylhistaprodifen has several scientific research applications:
Pharmacology: It is used to study the histamine H1-receptor and its role in various physiological processes.
Cardiovascular Research: Due to its vasodepressor effects, it is used in studies related to blood pressure regulation and cardiovascular health.
Neuroscience: It is employed in research on neurotransmission and the role of histamine in the central nervous system.
Drug Development: This compound serves as a lead compound for developing new drugs targeting histamine receptors
Mechanism of Action
Methylhistaprodifen exerts its effects by binding to and activating histamine H1-receptors. This activation leads to various downstream effects, including vasodilation and decreased blood pressure. The molecular targets involved include the histamine H1-receptor and associated G-proteins, which mediate the signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
Histaprodifen: The parent compound, which lacks the methyl group.
Dimethylhistaprodifen: A derivative with two methyl groups.
Suprahistaprodifen: A more potent derivative with an imidazolylethyl group.
Uniqueness
This compound is unique due to its high potency as an H1-receptor agonist. It has a higher affinity for the receptor compared to histaprodifen and dithis compound, making it a valuable tool in pharmacological research .
Properties
Molecular Formula |
C21H25N3 |
|---|---|
Molecular Weight |
319.4 g/mol |
IUPAC Name |
2-[2-(3,3-diphenylpropyl)-1H-imidazol-5-yl]-N-methylethanamine |
InChI |
InChI=1S/C21H25N3/c1-22-15-14-19-16-23-21(24-19)13-12-20(17-8-4-2-5-9-17)18-10-6-3-7-11-18/h2-11,16,20,22H,12-15H2,1H3,(H,23,24) |
InChI Key |
YMVWDVNGNLXSKR-UHFFFAOYSA-N |
Canonical SMILES |
CNCCC1=CN=C(N1)CCC(C2=CC=CC=C2)C3=CC=CC=C3 |
Synonyms |
methylhistaprodifen N(alpha)-methyl-2-(2-(3, 3-diphenylpropyl)-1H-imidazol-4-yl)ethanamine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


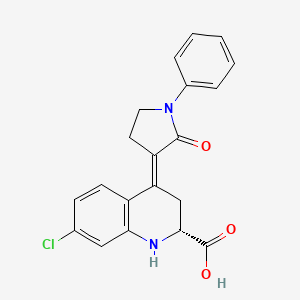

![3-hydroxy-N-[3-[8-[(E)-6-hydroxy-3,5-dimethylhept-4-enyl]-3-methyl-1,7-dioxaspiro[5.5]undecan-2-yl]propyl]-4-[[2-[6-[(E)-2-hydroxypent-3-enyl]-3-methyloxan-2-yl]acetyl]amino]-2-methylbutanamide](/img/structure/B1243281.png)
